2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid
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Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group . The Fmoc group can be removed under mildly basic conditions, which allows for the sequential addition of amino acids in peptide synthesis .
Chemical Reactions Analysis
As a derivative of fluorene, this compound might be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The Fmoc group could be removed under mildly basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the fluorene and acetic acid moieties, as well as the Fmoc group. For example, the presence of the Fmoc group might increase the compound’s solubility in organic solvents .Scientific Research Applications
Protecting Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid, is used to protect hydroxy-groups in various chemical syntheses. Gioeli and Chattopadhyaya (1982) found that the Fmoc group can be removed without affecting other base-labile protecting groups, highlighting its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Solid Phase Synthesis
Bleicher et al. (2000) reported the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds, which serve as new linkers for solid-phase synthesis. These compounds show improved acid stability compared to traditional trityl resins, expanding the possibilities in solid-phase synthetic applications (Bleicher, Lutz, & Wuethrich, 2000).
In Chemical Reactions
Pulina et al. (2007) utilized a derivative of this compound in the synthesis of complex molecules. Their work demonstrates the versatility of this compound in facilitating chemical reactions that lead to the formation of new structures (Pulina, Zalesov, & Kataev, 2007).
Supramolecular Studies
Bojarska et al. (2020) explored the structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are derivatives of the compound . They provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures, emphasizing the importance of these compounds in biomaterials and therapeutics (Bojarska et al., 2020).
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22-11-15(9-10-16(22)12-23(27)28)13-25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21,26H,12-14H2,(H,25,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQWQABSKNDSTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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